BenchChemオンラインストアへようこそ!

(R)-FTY-720 Phosphonate

S1P1 receptor GPCR agonism calcium mobilization

This (R)-FTY-720 Phosphonate is the stereochemically pure R-enantiomer featuring a non-hydrolyzable C–P phosphonate bond that confers resistance to lipid phosphate phosphatases. It acts as a partial S1P₁ agonist (Emax 73–93%), enabling signaling bias dissection without full receptor internalization. It serves as the essential stereochemical negative control for (S)-FTY-720 phosphonate in S1PR1 preservation assays. Ideal for extended-duration barrier function and chronic in vivo studies.

Molecular Formula C20H36NO4P
Molecular Weight 385.485
CAS No. 1142015-26-6
Cat. No. B571312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-FTY-720 Phosphonate
CAS1142015-26-6
SynonymsP-[(3R)-3-Amino-3-(hydroxymethyl)-5-(4-octylphenyl)pentyl]phosphonic Acid
Molecular FormulaC20H36NO4P
Molecular Weight385.485
Structural Identifiers
SMILESCCCCCCCCC1=CC=C(C=C1)CCC(CCP(=O)(O)O)(CO)N
InChIInChI=1S/C20H36NO4P/c1-2-3-4-5-6-7-8-18-9-11-19(12-10-18)13-14-20(21,17-22)15-16-26(23,24)25/h9-12,22H,2-8,13-17,21H2,1H3,(H2,23,24,25)/t20-/m1/s1
InChIKeyXDSPSYJWGHPIAZ-HXUWFJFHSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-FTY-720 Phosphonate (CAS 1142015-26-6): A Non-Hydrolyzable Chiral S1P Receptor Modulator for Research Procurement


(R)-FTY-720 Phosphonate (CAS 1142015-26-6) is the R-enantiomer of a chiral, non-hydrolyzable phosphonate isostere of FTY720-phosphate, in which the scissile C–O–P phosphate linkage is replaced by a hydrolysis-resistant C–C–P bond [1]. It belongs to the sphingosine-1-phosphate (S1P) receptor modulator class and serves as a stereochemically defined S1P₁ receptor agonist with partial efficacy, enabling its use as an enantioselective pharmacological probe distinct from both its S-enantiomer and the parent phosphate ester [2].

Why (R)-FTY-720 Phosphonate Cannot Be Substituted by FTY720, FTY720-Phosphate, or Its S-Enantiomer in Targeted Research


The stereochemistry at the C-2 position of the FTY720 scaffold fundamentally determines S1P receptor activation profile: the (R)-phosphonate enantiomer acts as a partial S1P₁ agonist (Emax 73–93% of S1P maximum), whereas the (S)-phosphonate enantiomer is a weak partial agonist (Emax only 36%) [1]. Furthermore, the phosphonate C–P bond renders the compound resistant to lipid phosphate phosphatases that rapidly degrade FTY720-phosphate, conferring distinct pharmacokinetic and signaling durability [2]. In endothelial barrier models, the two enantiomers display opposing effects on S1PR1 receptor fate—(S)-phosphonate uniquely preserves receptor expression while (R)-phosphonate, like FTY720 and S1P, triggers receptor downregulation [3]. These stereochemistry-driven and metabolic stability differences preclude generic interchange among in-class compounds.

Quantitative Evidence Guide: (R)-FTY-720 Phosphonate vs. (S)-FTY-720 Phosphonate, FTY720, and FTY720-Phosphate


S1P₁ Receptor Agonist Efficacy: (R)-Phosphonate Is a Partial Agonist, (S)-Phosphonate Is a Weak Partial Agonist

In Ca²⁺ mobilization assays using HTC4 cells stably transfected with human S1P₁, (R)-FTY720 phosphonate ((R)-4) activated S1P₁ with an Emax of 73–93% of the maximal S1P response and an EC50 increased ~2- to 3-fold relative to S1P (S1P EC50 = 13 ± 2 nM), corresponding to an estimated EC50 of ~26–39 nM. By direct head-to-head comparison, the (S)-enantiomer ((S)-4) activated S1P₁ to only 36% of the maximal S1P response with an EC50 increased ~5-fold (75 ± 21 nM) [1]. For reference, the endogenous ligand S1P activated the receptor with EC50 = 13 ± 2 nM, and (S)-FTY720-phosphate ((S)-3) activated to 76% of maximal S1P response with EC50 = 9 ± 1 nM [1].

S1P1 receptor GPCR agonism calcium mobilization

Anti-Apoptotic Activity: Enantioselective Cytoprotection Absent in (R)-Phosphonate

In camptothecin (CPT)-induced apoptosis assays using IEC-6 rat intestinal epithelial cells, pretreatment with 1 μM (R)-FTY720 phosphonate ((R)-4) did not produce a significant reduction in DNA fragmentation. In the same assay, (S)-FTY720 phosphonate ((S)-4) at 1 μM significantly reduced DNA fragmentation by 21%, while (S)-FTY720-vinylphosphonate ((S)-5) achieved a 50% reduction [1]. The endogenous ligand S1P (2a) and (S)-FTY720-phosphate ((S)-3) also failed to confer significant cytoprotection in this model [1].

apoptosis IEC-6 cells camptothecin DNA fragmentation

Metabolic Stability: Non-Hydrolyzable Phosphonate C–P Bond vs. Hydrolyzable Phosphate C–O–P Bond

FTY720 phosphonate analogues replace the hydrolytically labile C–O–P phosphate ester bond of FTY720-phosphate with a phosphatase-resistant C–C–P phosphonate bond [1]. The racemic FTY720 phosphonate (rac-4) was previously characterized as a high-affinity S1P₁ agonist with potency comparable to (S)-FTY720-phosphate, confirming that the phosphonate isostere retains receptor binding affinity while eliminating susceptibility to lipid phosphate phosphatases [1][2]. This class-level structural feature contrasts with FTY720-phosphate, which is rapidly dephosphorylated in vivo by lipid phosphate phosphatases, limiting its duration of action.

metabolic stability phosphonate lipid phosphate phosphatase non-hydrolyzable

Endothelial Barrier Enhancement: (R)- and (S)-Phosphonate Both Produce Sustained Barrier Protection with Wider Therapeutic Window than FTY720 or S1P

In human pulmonary endothelial cell (EC) monolayers, both (R)-FTY720 phosphonate and (S)-FTY720 phosphonate produced sustained transendothelial electrical resistance (TER) elevation indicative of barrier enhancement [1]. Barrier-enhancing FTY720 phosphonate analogs demonstrated a wider protective concentration range in vitro (1–50 μM) and greater potency than either S1P or FTY720 [1]. Both enantiomers produced rapid TER elevation within minutes, associated with cortical actin ring formation [1]. The (S)-phosphonate enantiomer was further validated in vivo, where it significantly reduced multiple indices of alveolar and vascular permeability in a lipopolysaccharide-mediated murine model of acute lung injury [1].

endothelial barrier transendothelial electrical resistance vascular permeability acute lung injury

S1PR1 Receptor Fate: (R)-Phosphonate Triggers Receptor Downregulation, (S)-Phosphonate Uniquely Preserves S1PR1 Expression

In human pulmonary artery endothelial cells (HPAEC), stimulation with (R)-FTY720 phosphonate (designated 1R, the enantiomer of Tys) resulted in significant downregulation of S1PR1 protein expression, comparable to the >50% reduction observed after incubation with S1P, FTY720, or (S)-FTY720-phosphate [1]. In direct contrast, (S)-FTY720 phosphonate (Tys) maintained endothelial S1PR1 protein expression at baseline levels and did not induce β-arrestin recruitment, S1PR1 ubiquitination, or proteasomal degradation [1]. Intraperitoneal administration of (S)-phosphonate every other day for 1 week in bleomycin-injured mice maintained significantly higher lung S1PR1 expression compared with FTY720 [1].

S1PR1 receptor internalization ubiquitination β-arrestin endothelial biology

S1P Receptor Subtype Binding: (R)-Phosphate Enantiomer Shows 5- to 130-Fold Lower Affinity than (S)-Phosphate Across S1P₁,₃,₄,₅

For the phosphate ester series, (S)-FTY720-phosphate exhibits Ki values of 2.1 nM (S1P₁), 5.9 nM (S1P₃), 23 nM (S1P₄), and 2.2 nM (S1P₅), whereas the (R)-phosphate enantiomer binds with 5- to 130-fold lower affinity across these receptor subtypes [1]. Additionally, in functional EC50 assays, (R)-FTY720-P shows EC50 > 5,000 nM at S1P₁ and S1P₂, compared to 2.02 nM at S1P₁ for (S)-FTY720-P, and displays detectable but weak activity at S1P₃ (EC50 = 16.06 nM) [2]. While these data are for the phosphate esters rather than phosphonates, they establish the principle that the (R) configuration at C-2 profoundly impairs S1P receptor binding, a stereochemical constraint that extends to the phosphonate series.

S1P receptor binding Ki enantioselectivity receptor subtype

Optimal Research and Procurement Application Scenarios for (R)-FTY-720 Phosphonate (CAS 1142015-26-6)


Enantioselective Negative Control for S1PR1-Preserving Barrier Enhancement Studies

In vascular biology research employing the (S)-FTY720 phosphonate (Tys) for S1PR1-preserving endothelial barrier protection, the (R)-enantiomer (1R) is the required stereochemical negative control. As demonstrated by Wang et al. (2014), (R)-phosphonate triggers S1PR1 downregulation comparable to S1P and FTY720 (>50% reduction), whereas (S)-phosphonate uniquely maintains receptor expression [1]. Procurement of both enantiomers enables rigorous demonstration that S1PR1 preservation is enantioselective, not a class effect of the phosphonate scaffold [1].

Partial S1P₁ Agonist Tool Compound for Signaling Bias and Receptor Desensitization Studies

Unlike (S)-FTY720-phosphate (full agonist, EC50 = 9 ± 1 nM at S1P₁) or (S)-FTY720-vinylphosphonate (pan-antagonist of S1P₁,₃,₄), (R)-FTY720 phosphonate provides partial S1P₁ agonism with Emax = 73–93% of maximal S1P response [2]. This intermediate efficacy profile is valuable for dissecting signaling bias (G-protein vs. β-arrestin pathways) and for studying partial agonist-driven receptor desensitization without the full internalization triggered by (S)-phosphate [2][3].

Non-Hydrolyzable Probe for Long-Duration In Vitro and In Vivo S1P₁ Signaling Experiments

The C–P phosphonate bond of (R)-FTY720 phosphonate confers resistance to lipid phosphate phosphatases that rapidly degrade FTY720-phosphate in biological systems [2][4]. This makes the compound suitable for extended-duration assays (e.g., overnight barrier function studies, chronic in vivo dosing models) where phosphate ester hydrolysis would confound interpretation. The racemic phosphonate was previously validated as a high-affinity S1P₁ agonist with potency comparable to (S)-FTY720-phosphate, confirming that the phosphonate isostere retains target engagement [4].

Stereochemical Probe for Investigating Enantioselective Anti-Apoptotic Signaling Pathways

The enantioselective anti-apoptotic activity of FTY720 phosphonate analogs—where (S)-phosphonate reduces CPT-induced DNA fragmentation by 21% while (R)-phosphonate shows no significant protection—enables researchers to identify non-S1P₁-mediated cytoprotective targets [2]. The (R)-enantiomer serves as the inactive stereoisomer control, confirming that the cytoprotective effect requires the (S) configuration and does not proceed through S1P₁ activation [2].

Quote Request

Request a Quote for (R)-FTY-720 Phosphonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.